Ethyl 4-phenylpyrazolidine-3-carboxylate
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Overview
Description
Ethyl 4-phenylpyrazolidine-3-carboxylate is a heterocyclic compound featuring a pyrazolidine ring with a phenyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-phenylpyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to promote cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-phenylpyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolidines, pyrazolidinones, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-phenylpyrazolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-phenylpyrazolidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. Studies have shown that modifications to the pyrazolidine ring or the phenyl group can significantly impact its biological activity .
Comparison with Similar Compounds
Ethyl 4-phenylpyrazolidine-3-carboxylate can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents and functional groups.
Indole derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
Thiazole derivatives: These compounds contain a thiazole ring and are known for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of the pyrazolidine ring with a phenyl group and an ethyl ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O2 |
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Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 4-phenylpyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |
InChI Key |
UQHTWNVAPIZBCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CNN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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